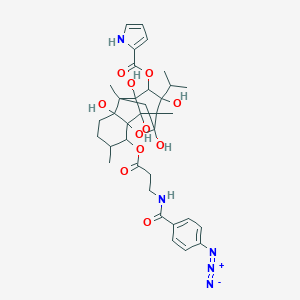
4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine, also known as WAY-100635, is a selective serotonin receptor antagonist that has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for the 5-HT1A receptor, which is involved in regulating a wide range of physiological and behavioral processes.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine involves its ability to selectively block the 5-HT1A receptor. This receptor is involved in regulating the release of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By blocking this receptor, 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine can alter the balance of serotonin in the brain, which can have a wide range of effects on different physiological and behavioral processes.
Biochemische Und Physiologische Effekte
Studies have shown that 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine can have a wide range of effects on different physiological and behavioral processes. For example, it has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting that it may have potential as a treatment for these conditions. Additionally, it has been shown to modulate pain perception, which could have implications for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine in lab experiments is its high selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of this receptor on different processes without interfering with other neurotransmitter systems. However, one limitation of using 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over time.
Zukünftige Richtungen
There are several future directions for research involving 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine. One area of interest is its potential use as a treatment for anxiety and depression. Additionally, researchers are interested in studying the effects of 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine on different physiological and behavioral processes, including pain perception and appetite regulation. Finally, there is interest in developing new compounds that are similar to 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine but have improved pharmacokinetic properties, such as a longer half-life.
Synthesemethoden
The synthesis of 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine involves several steps, including the formation of a piperazine intermediate, which is then coupled with an oxazoline derivative to produce the final product. The process is relatively complex and requires a high degree of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine has been used extensively in scientific research to study the function of the 5-HT1A receptor. This receptor is involved in regulating a wide range of physiological and behavioral processes, including anxiety, depression, and pain perception. Studies have shown that 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine can be used to selectively block the 5-HT1A receptor, which allows researchers to study the specific effects of this receptor on different processes.
Eigenschaften
CAS-Nummer |
144881-38-9 |
|---|---|
Produktname |
4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine |
Molekularformel |
C16H25N5O |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
5-[[4-[4-(dimethylamino)phenyl]piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C16H25N5O/c1-19(2)13-3-5-14(6-4-13)21-9-7-20(8-10-21)12-15-11-18-16(17)22-15/h3-6,15H,7-12H2,1-2H3,(H2,17,18) |
InChI-Schlüssel |
PAGGCFCCWFPUFN-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
Synonyme |
4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-ox azolamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)

